The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through a multi-step process starting from 2-chloro-6-fluorobenzaldehyde. [] The synthetic route involves the following steps:
This synthetic route has been reported to provide a high yield of the desired product, reaching up to 60.2%. []
The molecular structure of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has been confirmed by various spectroscopic techniques, including Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H-NMR), carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectrometry (MS). [] These techniques provide detailed information about the functional groups present in the molecule, the connectivity of atoms, and the molecular weight.
The synthesis of novel isoxazole derivatives has led to the discovery of compounds with significant anticancer properties. For example, the substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids have shown promising results as anti-breast cancer agents, with some derivatives exhibiting greater antiproliferative effects than cisplatin, a commonly used chemotherapy drug1. This suggests that isoxazole derivatives could be developed as novel therapeutics for the treatment of breast cancer.
Isoxazole derivatives have also been investigated for their serum lipid-lowering properties. The compound 6-chloro-9-[2-(6-methyl-3-pyridyl)ethyl]-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid hydrochloride has demonstrated the ability to lower cholesterol, triglycerides, phospholipids, and free fatty acids in normal rats, which could be beneficial in the management of hyperlipidemia and associated cardiovascular diseases2.
The antimicrobial potential of isoxazole derivatives has been explored, with novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides showing efficacy against various pathogenic strains. Some of these compounds have exhibited better inhibitory activity than standard drugs, indicating their potential as potent antimicrobial agents5.
Isoxazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety have been synthesized and evaluated for their anti-convulsant and anti-inflammatory activities. Certain compounds in this series have shown significant biological activities, supported by molecular docking studies, suggesting their role as inhibitors of cyclooxygenase-2 and voltage-gated sodium channels, which are important targets for anti-inflammatory and anti-convulsant drugs6.
The synthesis and characterization of 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt and its analogues have provided insights into their potential as antibacterial or antifungal agents. Experimental and theoretical investigations, including quantum-chemical calculations, have been conducted to understand the molecular properties and quantum similarities of these molecules7.
Isoxazole derivatives have been shown to exhibit a range of biological activities, which can be attributed to their interaction with various biological targets. For instance, the synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters have demonstrated potent antiproliferative effects against breast cancer cell lines, suggesting a potential mechanism of action in inhibiting cancer cell growth1. Similarly, 6-chloro-9-[2-(6-methyl-3-pyridyl)ethyl]-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid has been found to lower serum lipid levels in rats, indicating a mechanism of action similar to clofibrate, which is known to modulate lipid metabolism2. Additionally, 2-phenyl-4-quinolone-3-carboxylic acid derivatives have shown anticancer activity, potentially through a mechanism involving tubulin binding, which is crucial for cell division3.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7